molecular formula C15H13ClN2O2 B2643200 1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-49-8

1-allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2643200
CAS No.: 339028-49-8
M. Wt: 288.73
InChI Key: ZWCNJAMJPQVCLG-UHFFFAOYSA-N
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Description

1-Allyl-5-chloro-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a chemical compound with the molecular formula C15H13ClN2O2 . It has an average mass of 288.729 Da and a monoisotopic mass of 288.066559 Da . This compound is a derivative of quinolone, a scaffold that holds significant relevance in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds involves a green and efficient methodology . The process involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . This method provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4-quinolone scaffold, which is a privileged scaffold in terms of its druggability . The 4-quinolone scaffold is found in more than 60 FDA approved drugs . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3 .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The compound has been utilized in asymmetric synthesis processes, particularly in the construction of alpha-hydroxycarboxylic acid derivatives through the use of heterocyclic ring systems as building blocks. Such synthetic routes involve microwave-assisted cyclization and Mo-catalyzed asymmetric allylic alkylation, demonstrating excellent enantioselectivities and diastereoselectivities (Trost, Dogra, & Franzini, 2004).

Selective Oxidation Reactions

Polymer-supported periodic acid has been shown to selectively oxidize primary benzylic alcohols to benzaldehydes under mild aprotic conditions, showcasing the compound's role in facilitating selective transformations relevant to synthetic organic chemistry (Pourali, Tabaean, & Nazifi, 2012).

Protecting Group Strategy in Carbohydrate Chemistry

The allyl-ester moiety, derived from similar structural motifs, has been used as a protecting group for carboxy groups in the synthesis of neuraminic acid glycosides, highlighting its utility in complex oligosaccharide assembly (Kunz, Waldmann, & Klinkhammer, 1988).

Metal-Organic Frameworks and Catalysis

Research on heterobimetallic complexes, incorporating similar allyl systems, has explored the synthesis, stereochemistry, and solution dynamics of metal complexes, which are significant for understanding catalytic processes and designing new materials (Lanza et al., 2000).

Novel Synthetic Pathways

The gold-catalyzed oxidative cyclopropanation of N-allylynamides to produce 3-aza-bicyclo[3.1.0]hexan-2-one derivatives is an example of innovative synthetic approaches enabled by compounds with similar structural features, offering new pathways for the construction of complex nitrogen-containing heterocycles (Wang, Ran, Xiu, & Li, 2013).

Future Directions

The future directions for this compound involve exploring its therapeutic potential . The adopted methodology for its synthesis may also be adaptable for the derivatization of other less reactive carboxylate species .

Properties

IUPAC Name

5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h2-7,9-10H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNJAMJPQVCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320444
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339028-49-8
Record name 5-chloro-2-oxo-N-phenyl-1-prop-2-enylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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